Lipophilicity (XLogP3) Difference for Enhanced Bioavailability
The computed partition coefficient (XLogP3) of 2,6-Bis(trifluoromethyl)-3-bromofluorobenzene is 4.5 [1]. This is significantly higher than that of the non-brominated, non-fluorinated analog 2,6-bis(trifluoromethyl)benzene, which has an XLogP3 of approximately 3.1 [2]. The 1.4 unit increase in LogP correlates with an approximately 25-fold increase in lipophilicity, a critical parameter for enhancing membrane permeability and bioavailability in drug and agrochemical candidates [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.5 |
| Comparator Or Baseline | 2,6-Bis(trifluoromethyl)benzene: 3.1 |
| Quantified Difference | 1.4 units (~25-fold higher lipophilicity) |
| Conditions | Computed value from molecular structure |
Why This Matters
Higher lipophilicity directly translates to improved passive diffusion across biological membranes, a key determinant of in vivo efficacy for pharmaceuticals and agrochemicals.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92045723, 2,6-Bis(trifluoromethyl)-3-bromofluorobenzene. View Source
- [2] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136965, 1,3-Bis(trifluoromethyl)benzene. View Source
- [3] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
